Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2-chloronicotinic acid with 4-(methoxycarbonyl)piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, which is crucial in the breakdown of neurotransmitters . The compound may also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate can be compared with other piperidine derivatives such as:
Piperidine-3-carboxylic acid: Similar in structure but lacks the ethyl and methoxycarbonyl groups.
4-(Methoxycarbonyl)piperidine: Contains the methoxycarbonyl group but lacks the pyridine ring.
Nicotinic acid derivatives: Share the pyridine ring but differ in the substituents attached to it.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate (CAS: 1185291-72-8) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H20N2O4
- Molar Mass : 292.33 g/mol
- Structural Formula : The compound features a pyridine ring substituted with a piperidine moiety that contains a methoxycarbonyl group.
The biological activity of this compound can be attributed to its interaction with various biological targets. Its structure suggests potential interactions with receptors involved in inflammatory processes and neurotransmission.
Target Receptors
- P2Y14 Receptor : This receptor mediates inflammatory responses and is activated by nucleotides. Compounds similar to this compound have shown antagonistic effects on P2Y receptors, which could indicate a similar pathway for this compound .
- Cytochrome bc1 Complex : Studies on related compounds indicate that they may inhibit mitochondrial electron transport, which is crucial for energy metabolism in parasites like Plasmodium, suggesting potential antimalarial activity .
Antimicrobial and Antiparasitic Properties
Recent studies have highlighted the antimicrobial and antiparasitic potential of compounds structurally related to this compound. For instance:
- Antimalarial Activity : Compounds with similar frameworks have demonstrated significant activity against Plasmodium falciparum, with effective concentrations (EC50) reported in the low micromolar range .
Compound | EC50 (μM) | Activity |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 0.263 | Antimalarial |
Related Compound B | 0.019 | Enhanced activity |
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound has been investigated to assess its safety for therapeutic applications. Preliminary findings suggest that while it exhibits potent biological activity against certain pathogens, it may also affect human cell lines, necessitating further investigation into its selectivity and therapeutic index .
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives based on the core structure of this compound:
- Study on Antimalarial Efficacy : A derivative was synthesized and tested against Plasmodium falciparum, showing promising results with an EC50 value significantly lower than that of existing treatments .
- Inflammatory Response Modulation : Research on related compounds indicated their ability to modulate neutrophil motility through P2Y receptor antagonism, suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-(4-methoxycarbonylpiperidin-1-yl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(19)12-5-4-8-16-13(12)17-9-6-11(7-10-17)14(18)20-2/h4-5,8,11H,3,6-7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBWBYHUMMSSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695127 | |
Record name | Ethyl 2-[4-(methoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185291-72-8 | |
Record name | Ethyl 2-[4-(methoxycarbonyl)-1-piperidinyl]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185291-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[4-(methoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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